2-Thiophenecarboxylic acid, 5,5'-dithiobis(3-methyl-4-nitro-, diethyl ester
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Overview
Description
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a disulfide bridge, with additional nitro and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester typically involves the following steps:
Formation of 2-Thiophenecarboxylic Acid: This can be achieved through the oxidation of 2-acetylthiophene using hypochlorite.
Introduction of Nitro Groups: Nitration of the thiophene ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Disulfide Bridge: The thiophene rings are linked via a disulfide bridge using a thiol-disulfide exchange reaction.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect oxidative stress pathways and inflammatory responses, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic Acid: A simpler analog without the disulfide bridge and nitro groups.
5-Methyl-2-thiophenecarboxylic Acid: Contains a methyl group instead of the nitro and ester groups.
2,5-Thiophenedicarboxylic Acid: Contains two carboxylic acid groups without the disulfide bridge.
Uniqueness
2-Thiophenecarboxylic acid, 5,5’-dithiobis(3-methyl-4-nitro-, diethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the disulfide bridge and nitro groups differentiates it from simpler thiophene derivatives.
Properties
CAS No. |
74462-74-1 |
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Molecular Formula |
C16H16N2O8S4 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
ethyl 5-[(5-ethoxycarbonyl-4-methyl-3-nitrothiophen-2-yl)disulfanyl]-3-methyl-4-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O8S4/c1-5-25-13(19)11-7(3)9(17(21)22)15(27-11)29-30-16-10(18(23)24)8(4)12(28-16)14(20)26-6-2/h5-6H2,1-4H3 |
InChI Key |
KTAAYGLXGZVVEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SSC2=C(C(=C(S2)C(=O)OCC)C)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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